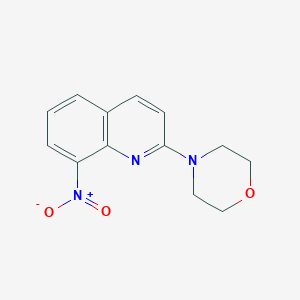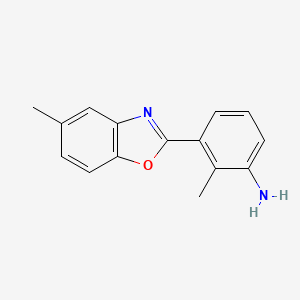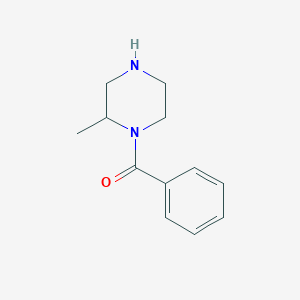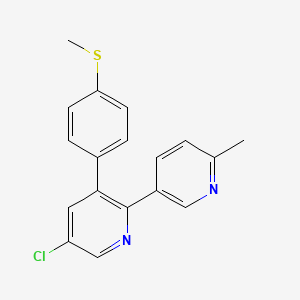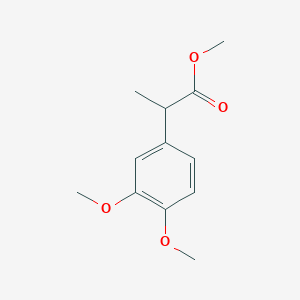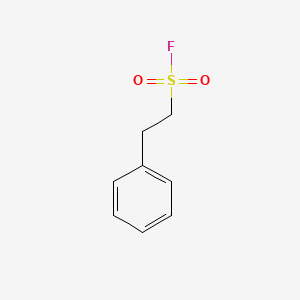
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound that has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .
Synthesis Analysis
The compound has been used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . The current state of the art is presented by the most important recent examples .Chemical Reactions Analysis
This compound has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The preparation of 2-Chloro-1, 3-bis(dimethylamino)trimethinium hexafluorophosphate involves key components like chloroacetyl chloride, dimethylformamide, and hexafluorophosphoric acid. This process contributes to the study of vinamidinium salts and heterocyclic compounds (Davies, Marcoux, & Taylor, 2003).
- The synthesis of 1,3-bis(dimethylamino)trimethinium hexafluorophosphate is achieved through formylation of ethyl vinyl ether, followed by successive treatment with dimethylamine and hexafluorophosphoric acid (Arnold, Dvořák, & Havranek, 1996).
Reactions and Derivatives
- A study on the reaction of 1,3-bis(dimethylamino)trimethinium perchlorate with prop-2-ynals shows the formation of 1-substituted 2,4,6-triformylbenzenes, highlighting the reactivity of similar trimethinium compounds (Suchý, Dvořák, & Havelková, 1999).
- The efficient synthesis of novel zwitterionic pyridinium-cyanopropenides using various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts demonstrates the compound's utility in creating new zwitterionic derivatives (Samani & Mehranpour, 2022).
Molecular Structures and Analysis
- The investigation into the molecular structures of derivatives like trimethylsilyl esters and hexaalkylguanidinium salts of 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates reveals insights into the structure and bonding of related chemical entities (Cavell, Leary, & Tomlinson, 1972; Kolomeitsev et al., 2002).
Additional Insights
- The synthesis and characterization of new benzimidazole derivatives using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts showcases the compound's role in developing benzimidazole derivatives (Mehranpour & Zahiri, 2014).
Direcciones Futuras
Trifluoromethyl-substituted azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies . They have shown antiviral, antidiabetic, and anti-inflammatory activities among the compounds having a trifluoromethyl-substituted azaheterocyclic fragment . Such molecules are also used for treating diseases associated with orexin receptor type 1 .
Mecanismo De Acción
Target of Action
The primary target of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by numerous scientific groups of pharmaceutical and agrochemical companies .
Mode of Action
The compound acts as an efficient precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . It is used in [3+2], [3+3], and [3+2+1] heterocyclizations, leading to the formation of β-trifluoromethyl-substituted pyrazoles, pyridines, and pyrimidines and their heteroannulated analogs .
Result of Action
The result of the compound’s action is the efficient formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown antiviral, antidiabetic, and anti-inflammatory activities . They are also used for treating diseases associated with the orexin receptor type 1 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the reaction of trimethylamine with trifluoroacetaldehyde to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product.", "Starting Materials": [ "Trimethylamine", "Trifluoroacetaldehyde", "Hexafluorophosphoric acid" ], "Reaction": [ "Step 1: Trimethylamine is reacted with trifluoroacetaldehyde in the presence of a suitable solvent and a catalyst to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol.", "Step 2: The intermediate product from step 1 is then reacted with hexafluorophosphoric acid in the presence of a suitable solvent to yield 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate." ] } | |
Número CAS |
292067-84-6 |
Fórmula molecular |
C8H14F9N2P |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
Clave InChI |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |
SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


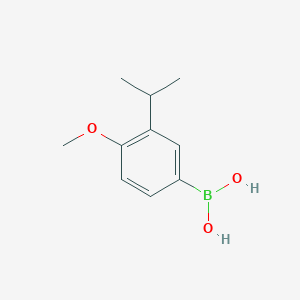

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)



![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

